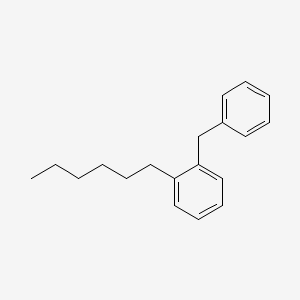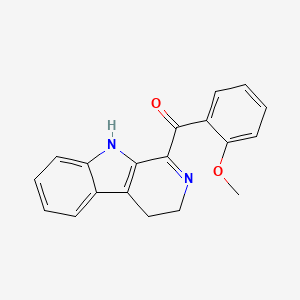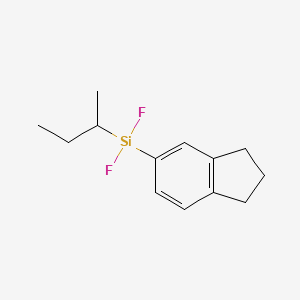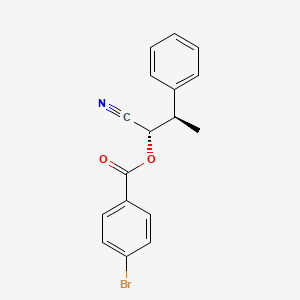
8-Aminoaceanthrylene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminoaceanthrylene-1,2-dione is an organic compound with the molecular formula C₁₆H₉NO₂ It is a derivative of acenaphthenequinone, featuring an amino group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoaceanthrylene-1,2-dione typically involves the reaction of acenaphthenequinone with an appropriate amine. One common method is the Hantzsch-type reaction, which involves the condensation of acenaphthenequinone with ammonium acetate or primary amines in the presence of catalysts such as potassium dihydrogen phosphate (KH₂PO₄) in aqueous ethanol . This method is favored for its simplicity, efficiency, and eco-friendliness.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like Zn(OAc)₂·2H₂O, CeCl₃·7H₂O, and polyphosphoric acid are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminoaceanthrylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acenaphthene derivatives
Wissenschaftliche Forschungsanwendungen
8-Aminoaceanthrylene-1,2-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Aminoaceanthrylene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with proteins and nucleic acids, influencing cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation
Vergleich Mit ähnlichen Verbindungen
Acenaphthenequinone: A precursor to 8-Aminoaceanthrylene-1,2-dione, used in similar synthetic applications.
Spiroacenaphthylene Compounds: These compounds share structural similarities and exhibit comparable biological activities.
Acridine-1,8-dione Derivatives: Known for their wide range of applications in medicinal chemistry and materials science.
Uniqueness: this compound stands out due to its specific amino substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
646058-62-0 |
|---|---|
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
8-aminoaceanthrylene-1,2-dione |
InChI |
InChI=1S/C16H9NO2/c17-10-4-5-11-9(7-10)6-8-2-1-3-12-13(8)14(11)16(19)15(12)18/h1-7H,17H2 |
InChI-Schlüssel |
FBIOJGPEQXZUOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C(=O)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)


![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)


![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

